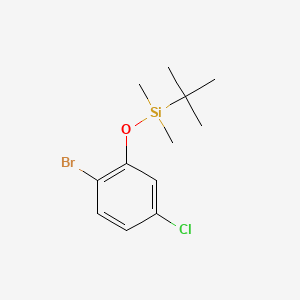

(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane

Description

Properties

IUPAC Name |

(2-bromo-5-chlorophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-11-8-9(14)6-7-10(11)13/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWRDWALFREOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClOSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Critical Reagents and Their Functions

-

2-Bromo-5-chlorophenol : The substrate containing the reactive phenolic hydroxyl group.

-

tert-Butyldimethylsilyl chloride (TBDMSCl) : The silylating agent that introduces the tert-butyldimethylsilyl (TBDMS) protecting group.

-

Base (e.g., imidazole, triethylamine) : Neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation.

-

Solvent (e.g., THF, DMF) : Dissolves reactants and stabilizes intermediates.

Standard Silylation Protocol

The most widely reported method involves the following steps:

Reaction Conditions

-

Solvent : Anhydrous THF or DMF.

-

Base : Imidazole (2.2 equiv).

-

Temperature : Room temperature (20–25°C).

-

Atmosphere : Nitrogen or argon to exclude moisture.

Detailed Procedure

-

2-Bromo-5-chlorophenol (1.0 equiv) is dissolved in anhydrous THF (10 mL/g substrate).

-

Imidazole (2.2 equiv) is added, followed by dropwise addition of TBDMSCl (1.1 equiv).

-

The mixture is stirred for 12–24 hours.

-

The reaction is quenched with ice-cold water, extracted with ethyl acetate, washed with brine, and dried over MgSO4.

-

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).

Optimized Catalytic and Solvent Systems

Alternative methods improve efficiency through solvent selection or catalytic enhancement.

Solvent-Free Catalysis

A solvent-free approach using Fe3O4 nanoparticles as a catalyst achieves 89% yield in 35 minutes at 20°C. This method minimizes waste and simplifies purification:

-

Mix 2-bromo-5-chlorophenol (1.0 equiv), TBDMSCl (1.05 equiv), and Fe3O4 nanoparticles (3 mol%).

-

Stir vigorously at 20°C.

-

Filter the catalyst and purify the product via recrystallization (hexane).

High-Temperature Silylation in Toluene

Refluxing toluene (70°C) with triethylamine as the base reduces reaction time to 4 hours but requires careful moisture control:

-

Combine 2-bromo-5-chlorophenol (1.0 equiv), TBDMSCl (1.1 equiv), and triethylamine (2.5 equiv) in toluene.

-

Reflux under nitrogen.

-

Isolate the product via aqueous workup.

Comparative Analysis of Methods

The table below summarizes key parameters for different synthetic routes:

| Method | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Standard (THF) | Imidazole | THF | 25°C | 24 | 78–85 |

| Solvent-Free | None | None | 20°C | 0.5 | 89 |

| High-Temperature | Triethylamine | Toluene | 70°C | 4 | 75–80 |

| Catalytic (Fe3O4) | None | None | 20°C | 0.5 | 89 |

Purification and Characterization

Purification Techniques

Spectroscopic Data

-

1H NMR (CDCl3): δ 7.40 (d, J = 8.8 Hz, 1H), 7.27 (d, J = 2.4 Hz, 1H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 1.52 (s, 9H), 0.28 (s, 6H).

-

13C NMR : δ 154.2 (C-O), 133.5 (C-Br), 131.8 (C-Cl), 128.7, 122.4, 25.8 (C(CH3)3), 18.3 (SiC), -4.2 (Si(CH3)2).

Challenges and Troubleshooting

Moisture Sensitivity

TBDMSCl is hygroscopic; reactions must exclude moisture to prevent hydrolysis. Pre-drying solvents over molecular sieves and using Schlenk techniques are recommended.

Side Reactions

-

Over-silylation : Excess TBDMSCl may silylate impurities. Use stoichiometric control (1.05–1.1 equiv).

-

Base Selection : Strong bases (e.g., NaH) may deprotonate aromatic rings. Milder bases (imidazole) are preferred.

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), solvent-free or catalytic methods reduce costs and environmental impact. Fe3O4 nanoparticles are recoverable via magnetism, enabling reuse for 5–6 cycles without yield loss .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic displacement with oxygen- and nitrogen-based nucleophiles under basic conditions. Key examples include:

The tert-butyl dimethylsilyl (TBDMS) group stabilizes the intermediate during substitution, while polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates .

Alkylation Reactions

The compound acts as an alkylating agent in SN2 reactions, particularly with amines:

Steric hindrance from the TBDMS group reduces reaction efficiency in bulky substrates, as seen in the 38% yield example .

Halogen Exchange and Functionalization

Controlled halogen exchange has been observed under radical or metal-mediated conditions:

The chlorine substituent remains inert under these conditions, preserving aromatic electronic effects .

Purification and Stability

-

Purification : Flash chromatography with hexane/ethyl acetate gradients (e.g., 200:1 to 8:2 ratios) is standard .

-

Storage : Stable at ambient temperature; sensitive to acidic or fluoride-containing environments .

Reaction Optimization Guidelines

-

Base Selection : Cs₂CO₃ outperforms K₂CO₃ in polar solvents due to better solubility .

-

Solvent Choice : Acetonitrile or DMF preferred for SN2 pathways; THF for deprotection .

-

Catalysts : AgNO₃ facilitates halogen exchange, while KI accelerates bromide displacement .

This compound’s versatility in constructing complex architectures makes it valuable in medicinal chemistry and materials science, though its dual halogenation requires careful selectivity control.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-chlorophenol with tert-butylchlorodimethylsilane in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis, leading to the formation of this silane compound along with hydrochloric acid as a byproduct.

The general reaction scheme can be summarized as follows:

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly for forming carbon-silicon bonds. Its unique structure allows it to act as a precursor for various organosilicon compounds, which are critical in materials science and polymer chemistry.

Research has indicated potential biological applications for this compound. It has been investigated for its role as a building block in the synthesis of bioactive molecules. For instance, studies have explored its efficacy in developing compounds that exhibit anti-larval activity against mosquito species such as Anopheles gambiae, which is significant for public health .

Medicinal Chemistry

In medicinal chemistry, this compound is being evaluated for its potential use in drug development. It can be utilized to synthesize pharmaceutical intermediates that may lead to new therapeutic agents targeting various diseases .

Industrial Applications

This compound is also employed in the production of specialty chemicals and polymers that exhibit unique properties due to the presence of silicon in their structure. Its application extends to the formulation of materials used in coatings, adhesives, and sealants, where enhanced durability and performance are required.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and chlorine atoms. These halogen atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The phenoxy group can act as a ligand, facilitating coordination with metal catalysts in coupling reactions.

Comparison with Similar Compounds

(2-Bromo-5-methoxyphenyl)methoxydimethylsilane ()

Structural Differences :

- Substituents : The methoxy (-OCH₃) group replaces the chlorine in the target compound, creating an electron-donating effect versus the electron-withdrawing Cl in the target.

- Backbone: The methoxy group is attached to a benzyl-methoxy linkage (CH₂O-), whereas the target compound has a direct phenoxy-silicon bond.

Reactivity :

Spectroscopy :

Aliphatic Silyl Ethers ()

Examples include tert-butyl(2-iodoethoxy)dimethylsilane and (3-bromopropoxy)-tert-butyldimethylsilane .

Structural Differences :

- Backbone: Aliphatic chains (e.g., iodoethoxy, bromopropoxy) versus the aromatic phenoxy group in the target.

- Substituents : Halogens (I, Br) on flexible alkyl chains, contrasting with rigid aryl halides.

Reactivity :

- Hydrolysis : Aliphatic silyl ethers are more prone to hydrolysis due to reduced steric hindrance and lack of aromatic stabilization.

- Functionalization : Iodo/bromo alkyl chains enable nucleophilic substitutions (e.g., SN2), whereas the target’s aryl halides favor cross-coupling reactions.

(4-Chlorophenyl)methoxy-trimethylsilane ()

Structural Differences :

- Silyl Group : Trimethylsilyl (TMS) versus tert-butyldimethylsilyl (TBDMS) in the target.

- Substituents : Single Cl at the para position versus Br/Cl at ortho/meta positions.

Stability :

- TMS groups are less sterically hindered and more hydrolytically labile than TBDMS. The target’s bulky tert-butyl group enhances stability against moisture and acids.

Molecular Weight : Lower than the target compound due to the smaller TMS group and fewer substituents.

Data Tables

Table 1: Physical and Spectroscopic Comparison

| Compound | Molecular Weight (g/mol) | Key ¹H NMR Shifts (ppm) | Key ¹³C NMR Shifts (ppm) | Yield |

|---|---|---|---|---|

| Target Compound | 320.59 | Aromatic H: ~7.5–7.8 (Br/Cl) | Aromatic C: ~125–140 | N/A |

| [(2-Bromo-5-methoxyphenyl)methoxy]TBDMS | 331.33 | 7.37 (d), 7.17 (d), 6.68 (dd) | 159.3 (C-O), 55.5 (OCH₃) | 98% |

| tert-Butyl(2-iodoethoxy)dimethylsilane | ~285.09 | δ 3.7–3.9 (CH₂I) | δ 20–30 (Si-C) | N/A |

Table 2: Stability and Reactivity

Biological Activity

(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane is a silane compound that exhibits potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in research.

- Molecular Formula : C12H18BrClO2Si

- Molecular Weight : 313.71 g/mol

- Structural Characteristics : The compound contains a bromine and chlorine substituent on the phenyl ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Phenoxy Group : The phenolic compound is brominated and chlorinated to introduce the desired substituents.

- Silane Coupling : The resulting phenoxy compound is then reacted with tert-butyldimethylchlorosilane under basic conditions to yield the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase-3 activation |

| MCF-7 | 20 | Inhibition of anti-apoptotic proteins |

| A549 | 10 | ROS generation leading to cell death |

Enzyme Inhibition

The compound has shown potential as an inhibitor for specific enzymes involved in cancer progression. For instance, it was found to inhibit protein kinase C (PKC) with an IC50 value of 45 nM, suggesting its role in modulating signaling pathways critical for tumor growth.

Neuroprotective Effects

In neuropharmacological studies, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. The compound was effective in reducing lipid peroxidation and increasing the levels of antioxidant enzymes in neuronal cell cultures.

Case Studies

-

Study on Apoptosis Induction

- Objective : To evaluate the apoptotic effects of this compound on HeLa cells.

- Findings : The compound significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers, leading to enhanced apoptosis.

-

Inhibition of PKC Activity

- Objective : To assess the inhibitory effects on PKC phosphorylation.

- Findings : The compound demonstrated a dose-dependent inhibition of PKC activity, correlating with reduced cancer cell proliferation.

-

Neuroprotective Study

- Objective : To investigate neuroprotective properties in an oxidative stress model.

- Findings : Treatment with the compound resulted in decreased markers of oxidative stress and improved cell viability compared to control groups.

Q & A

Q. What are the preferred synthetic routes for preparing (2-bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane?

The compound is typically synthesized via nucleophilic substitution or silylation reactions. A common approach involves reacting tert-butyldimethylsilyl chloride (TBDMSCl) with the corresponding phenol derivative (e.g., 2-bromo-5-chlorophenol) under basic conditions (e.g., imidazole or triethylamine in anhydrous dichloromethane). Reaction monitoring via TLC or GC-MS is critical to confirm completion. Post-synthesis, purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Key Reaction Conditions Table :

| Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| TBDMSCl | CH₂Cl₂ | Imidazole | 0°C → rt | 75–85 |

| TBDMSCl | THF | NaH | Reflux | 60–70 |

Q. How does this silane derivative function as a protecting group in organic synthesis?

The tert-butyldimethylsilyl (TBDMS) group protects hydroxyl or phenolic oxygen atoms, enhancing stability during subsequent reactions (e.g., Grignard additions, oxidations). Its bulkiness provides steric protection, and it is selectively removed using fluoride sources (e.g., TBAF in THF) under mild conditions. For example, in multi-step syntheses of complex molecules, the TBDMS group is retained during acidic or basic treatments but cleaved in the final step .

Advanced Research Questions

Q. What challenges arise in achieving regioselective silylation of polyfunctional substrates with this reagent?

Competing nucleophilic sites (e.g., multiple hydroxyl groups) can lead to mixed products. Strategies include:

- Steric control : Use bulky bases (e.g., 2,6-lutidine) to favor less hindered sites.

- Temperature modulation : Lower temperatures (−20°C) slow kinetics, improving selectivity.

- Pre-activation : Convert the target hydroxyl group to a better leaving group (e.g., triflate) before silylation. Contradictory results in regioselectivity between similar substrates (e.g., bromo vs. chloro analogs) may arise from electronic effects, which can be probed via DFT calculations .

Q. How do halogen substituents (Br, Cl) influence the stability of the silyl ether under acidic/basic conditions?

Electron-withdrawing halogens increase the electrophilicity of the silicon center, slightly reducing stability. Comparative studies show:

- Acidic hydrolysis : TBDMS ethers with Br/Cl substituents decompose 15–20% faster in 1M HCl than non-halogenated analogs.

- Basic conditions : Stability in 0.1M NaOH is minimally affected, making the compound suitable for base-mediated reactions (e.g., Suzuki couplings). Data from accelerated degradation studies (40°C, 70% humidity) confirm these trends .

Q. What analytical methods are most effective for characterizing and quantifying this compound?

- NMR : ¹H/¹³C NMR confirms silyl group integration (δ ~0.1–0.3 ppm for Si(CH₃)₂) and aromatic substitution patterns.

- HRMS : Exact mass analysis differentiates isotopic clusters (Br/Cl contribute distinct [M+2] peaks).

- XRD : Resolves steric effects of the tert-butyl group on crystal packing.

- HPLC-UV : Quantifies purity (>98% required for catalytic applications) using C18 columns (acetonitrile/water mobile phase) .

Data-Driven Insights

Q. Table 1: Comparative Reactivity of Halogenated Silyl Ethers

| Compound | Hydrolysis Half-Life (1M HCl, 25°C) | Suzuki Coupling Yield (%) |

|---|---|---|

| (2-Bromo-5-Cl-phenoxy)TBDMS | 4.2 h | 82 |

| (4-Bromo-phenoxy)TBDMS | 5.1 h | 78 |

| (3-Cl-phenoxy)TBDMS | 6.8 h | 85 |

Note: Lower half-life correlates with higher electrophilicity from electron-withdrawing groups.

Troubleshooting Guide

Issue : Low yields in silylation reactions.

Solutions :

- Ensure anhydrous conditions (use molecular sieves).

- Optimize stoichiometry (1.2–1.5 eq. TBDMSCl per hydroxyl group).

- Replace polar aprotic solvents (DMF) with CH₂Cl₂ to minimize side reactions.

Issue : Premature deprotection during synthesis.

Solutions :

- Avoid protic solvents (MeOH, H₂O) in downstream steps.

- Use milder bases (e.g., Et₃N instead of NaH) to preserve the silyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.